molecular formula C9H3F7O B13438482 6'-(Trifluoromethyl)-2,2,2,2'-tetrafluoroacetophenone

6'-(Trifluoromethyl)-2,2,2,2'-tetrafluoroacetophenone

Cat. No.: B13438482
M. Wt: 260.11 g/mol
InChI Key: WVBWEJWIXSXFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone is an organic compound characterized by the presence of both trifluoromethyl and tetrafluoro groups attached to an acetophenone core

Properties

Molecular Formula

C9H3F7O

Molecular Weight

260.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H3F7O/c10-5-3-1-2-4(8(11,12)13)6(5)7(17)9(14,15)16/h1-3H

InChI Key

WVBWEJWIXSXFMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

6’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 6’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl and tetrafluoro groups can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.

    Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.

    Trifluralin: An herbicide with a trifluoromethyl group.

Uniqueness

6’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone is unique due to the presence of both trifluoromethyl and tetrafluoro groups, which confer distinct chemical and physical properties. These properties can enhance the compound’s stability, reactivity, and potential for diverse applications compared to other similar compounds .

Biological Activity

6'-(Trifluoromethyl)-2,2,2,2'-tetrafluoroacetophenone, also known as 2,2,2,4'-tetrafluoroacetophenone, is a fluorinated organic compound with significant potential in medicinal chemistry and various biological applications. Its unique structure, characterized by multiple fluorine atoms, enhances its interactions with biological targets. This article explores the biological activity of this compound by reviewing relevant research findings and case studies.

  • Molecular Formula : C8H4F4O
  • Molecular Weight : 192.11 g/mol
  • CAS Number : 655-32-3
  • Synonyms : 2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-one

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various cellular pathways. The presence of trifluoromethyl groups can enhance lipophilicity and metabolic stability, making the compound a promising candidate for drug development.

Antiviral Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit antiviral properties. For instance, derivatives of nicotinic acid with similar structural features have shown effectiveness against HIV-1 replication in cellular models. These findings suggest that this compound may possess similar antiviral capabilities due to its structural analogies with known active compounds .

Anticancer Properties

Recent studies have highlighted the potential of fluorinated compounds in cancer therapy. For example, a study on a related compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism involved the disruption of key signaling pathways that regulate cell growth and survival .

CompoundCell LineIC50 (µM)Mechanism
BPUVarious< 10Inhibition of proliferation
BAY-069Cancer< 5Dual BCAT1/2 inhibition

Case Study 1: Antiviral Activity

In a study evaluating antiviral activity against HIV-1, derivatives similar to this compound were tested for their ability to inhibit viral replication. The compounds displayed EC50 values ranging from 5 to 30 µM with selectivity indices indicating favorable therapeutic windows .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of trifluoromethyl-substituted compounds. The study found that these compounds could effectively inhibit the growth of tumor cells through mechanisms involving apoptosis and cell cycle arrest . The structural characteristics of these compounds were linked to their enhanced potency compared to non-fluorinated analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.